![molecular formula C8H9N3O2 B1481628 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1824138-99-9](/img/structure/B1481628.png)

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Vue d'ensemble

Description

“1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

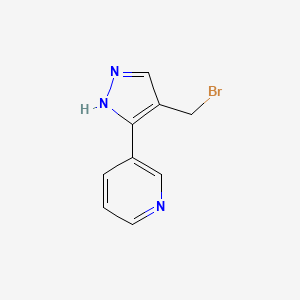

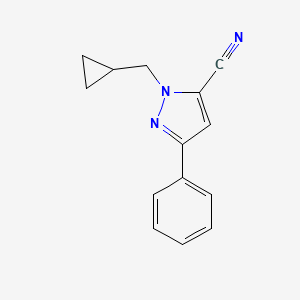

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical And Chemical Properties Analysis

Imidazole, a component of “1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, including 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, have been recognized for their antimicrobial properties. These compounds can be synthesized to target a variety of microbial strains, offering potential as new agents in the fight against infectious diseases .

Anti-Tubercular Potential

Specific imidazole compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis. The structural features of these molecules can be optimized to enhance their efficacy and reduce toxicity, providing a pathway for novel anti-tubercular drugs .

Anti-Cancer Properties

The imidazole ring is a core structure in many anti-cancer agents. Research has indicated that certain imidazole derivatives can inhibit the growth of cancer cells, making them candidates for inclusion in chemotherapeutic regimens .

Anti-Inflammatory Uses

Due to their chemical structure, imidazole derivatives can exhibit anti-inflammatory effects. This makes them useful in the development of treatments for various inflammatory disorders, potentially improving patient outcomes .

Solubility Enhancement in Drug Formulation

The substitution of other heterocyclic rings with the imidazo[1,2-b]pyrazole scaffold has been shown to significantly improve the solubility of drugs in aqueous media. This property is crucial for the bioavailability and effectiveness of pharmaceutical compounds .

Synthesis of Push-Pull Dyes

Imidazole derivatives can be functionalized to create push-pull dyes, which are compounds with alternating electron-donating and electron-withdrawing groups. These dyes have applications in various fields, including organic electronics and photovoltaics .

Mécanisme D'action

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .

Mode of action

The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with . Without specific information on “1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Imidazole is a key component of several important biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, and other cellular components . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Imidazole-containing compounds are generally highly soluble in water and other polar solvents , which can influence their pharmacokinetic properties.

Result of action

The cellular and molecular effects of a compound depend on its mode of action and the biochemical pathways it affects. Imidazole-containing compounds can have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Propriétés

IUPAC Name |

1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5-6(8(12)13)7-10(2)3-4-11(7)9-5/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEAJVWDGXTEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)

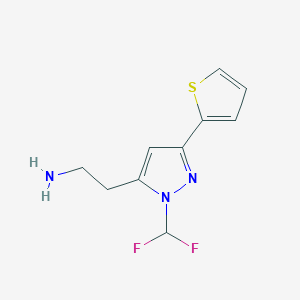

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481558.png)

![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)

![(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481562.png)

![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)

![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)

![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)